5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole
Overview
Description
5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are significant due to their presence in various pharmaceuticals and their role in numerous biological processes .
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to interfere with riboflavin metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Benzimidazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antitubercular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Preparation Methods
The synthesis of 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole can be achieved through several methods. One common synthetic route involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method includes the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
5,6-Dichloro-2-methyl-1H-benzo[d]imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-11-7-4-9(13-2)10(14-3)5-8(7)12-6/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXACZRAUVKJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354290 | |
Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-32-2 | |
Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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